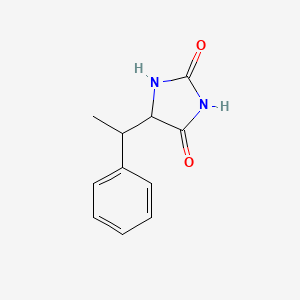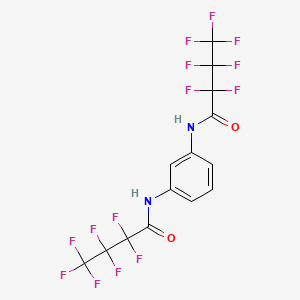
beta-(beta-Diethylaminoethoxy)ethyl benzhydryl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-(beta-Diethylaminoethoxy)ethyl benzhydryl ether is a compound known for its significant pharmacological properties. It is widely recognized for its antihistamine effects and is used in various medical applications, including the treatment of allergies and as a sedative .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of beta-(beta-Diethylaminoethoxy)ethyl benzhydryl ether typically involves the reaction of benzhydrol with diethylaminoethanol in the presence of an acid catalyst. One common method includes using p-toluenesulfonyl chloride as a catalyst under solvent-free conditions at an oil bath temperature of 110°C . This method is favored for its operational simplicity, low reagent loading, high product yields, and short reaction time.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Beta-(beta-Diethylaminoethoxy)ethyl benzhydryl ether undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically yield alcohols or amines.
Substitution: Common substitution reactions involve the replacement of the ether group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Conditions often involve the use of strong acids or bases to facilitate the reaction.
Major Products Formed
The major products formed from these reactions include various derivatives of benzhydryl ether, such as benzhydryl alcohols, ketones, and substituted ethers.
Applications De Recherche Scientifique
Beta-(beta-Diethylaminoethoxy)ethyl benzhydryl ether has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound in studying reaction mechanisms.
Biology: The compound is employed in studies related to cell signaling and receptor interactions.
Industry: The compound finds applications in the formulation of various pharmaceutical products and as an intermediate in the synthesis of other active pharmaceutical ingredients.
Mécanisme D'action
The mechanism of action of beta-(beta-Diethylaminoethoxy)ethyl benzhydryl ether involves its interaction with histamine receptors. By binding to these receptors, it prevents histamine from exerting its effects, thereby reducing allergic symptoms . The compound also has sedative properties due to its ability to cross the blood-brain barrier and interact with central nervous system receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenhydramine: Another antihistamine with similar sedative properties.
Chlorpheniramine: A less sedative antihistamine used for allergy relief.
Promethazine: Known for its strong sedative and antiemetic effects.
Uniqueness
Beta-(beta-Diethylaminoethoxy)ethyl benzhydryl ether is unique due to its balanced profile of antihistamine and sedative effects. Unlike some other antihistamines, it provides effective allergy relief while also offering significant sedative properties, making it suitable for use in conditions where both effects are desired .
Propriétés
Numéro CAS |
63978-56-3 |
|---|---|
Formule moléculaire |
C21H30ClNO2 |
Poids moléculaire |
363.9 g/mol |
Nom IUPAC |
2-(2-benzhydryloxyethoxy)-N,N-diethylethanamine;hydrochloride |
InChI |
InChI=1S/C21H29NO2.ClH/c1-3-22(4-2)15-16-23-17-18-24-21(19-11-7-5-8-12-19)20-13-9-6-10-14-20;/h5-14,21H,3-4,15-18H2,1-2H3;1H |
Clé InChI |
AURIOMNMIRILLO-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCOCCOC(C1=CC=CC=C1)C2=CC=CC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 3-[2-(4-nitrophenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carboxylate](/img/structure/B12003140.png)
![[2-(4-methoxyphenyl)-4-oxochromen-3-yl] octanoate](/img/structure/B12003148.png)

![5-(4-methoxyphenyl)-4-[(thiophen-2-ylmethylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B12003160.png)








![Ethyl 2-[(2,2,2-trichloro-1-{[(4-chlorophenoxy)acetyl]amino}ethyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12003224.png)
